molecular formula C15H14ClN3O3 B14996387 5-(2-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(2-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B14996387
M. Wt: 319.74 g/mol
InChI Key: YNYKFJKTZNTHBF-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a 2-chlorophenyl group and two methyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-(2-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can be achieved through several routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

5-(2-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: Cyclization reactions can be used to form additional rings or modify the existing ring structure.

Scientific Research Applications

5-(2-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases such as RAF kinase and P38 protein kinase, which play crucial roles in cell signaling and proliferation . The compound’s ability to inhibit these enzymes can lead to various biological effects, including antiproliferative and anti-inflammatory activities.

Comparison with Similar Compounds

5-(2-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is structurally similar to other pyrido[2,3-d]pyrimidine derivatives. Some of these similar compounds include:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H14ClN3O3/c1-18-13-12(14(21)19(2)15(18)22)9(7-11(20)17-13)8-5-3-4-6-10(8)16/h3-6,9H,7H2,1-2H3,(H,17,20)

InChI Key

YNYKFJKTZNTHBF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3Cl)C(=O)N(C1=O)C

Origin of Product

United States

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